4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Overview
Description
4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid is a chemical compound known for its high selectivity as a calcium chelating reagent. It is widely used in various scientific research fields due to its ability to bind calcium ions effectively.
Preparation Methods
The synthesis of 4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid involves multiple steps. One common method includes the reaction of 4,4’-difluoro-1,2-bis(2-nitrophenoxy)ethane with hydrazine to form the corresponding diamine. This is followed by the reaction with bromoacetic acid to introduce the carboxymethyl groups, resulting in the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with calcium ions, which is its primary function.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include hydrazine, bromoacetic acid, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid is extensively used in scientific research, particularly in:
Chemistry: As a calcium chelator, it is used to study calcium-dependent processes.
Biology: It helps in investigating cellular calcium signaling pathways.
Medicine: It is used in research related to neuroprotection and calcium-related disorders.
Industry: It finds applications in the development of calcium-sensitive materials and sensors
Mechanism of Action
The primary mechanism of action of 4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid involves chelation of calcium ions. By binding to calcium, it prevents calcium from participating in various biological processes, thereby modulating cellular activities. This chelation process is highly selective and efficient, making it a valuable tool in research .
Comparison with Similar Compounds
Similar compounds include:
1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid: Another calcium chelator with similar properties but without the fluorine atoms.
Ethylene glycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid: A chelator with a different structure but similar calcium-binding capabilities.
Ethylenediaminetetraacetic acid: A widely used chelator with broader metal ion selectivity.
4,4’-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid is unique due to its high selectivity for calcium ions and the presence of fluorine atoms, which can influence its chemical properties and reactivity .
Properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-4-fluorophenoxy]ethoxy]-N-(carboxymethyl)-5-fluoroanilino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O10/c23-13-1-3-17(15(7-13)25(9-19(27)28)10-20(29)30)35-5-6-36-18-4-2-14(24)8-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGBXCPVENMZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C(C=C2)F)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005714 | |
Record name | 2,2',2'',2'''-{Ethane-1,2-diylbis[oxy(5-fluoro-2,1-phenylene)nitrilo]}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85233-21-2, 85233-22-3 | |
Record name | 5,5'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-{Ethane-1,2-diylbis[oxy(5-fluoro-2,1-phenylene)nitrilo]}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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